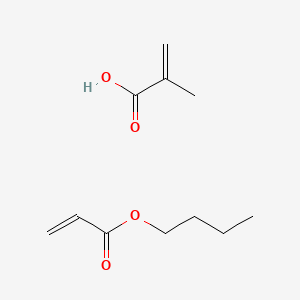
Butyl prop-2-enoate; 2-methylprop-2-enoic acid
Cat. No. B1216379
Key on ui cas rn:
25035-82-9
M. Wt: 214.26 g/mol
InChI Key: YWDYRRUFQXZJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04329268
Procedure details


To a 2 liter resin kettle was added 260.5 g. water, 40.75 g. Igepal CO-630 sulfonate (24.5% methylene blue activity), and 0.5 g. potassium persulfate. Nitrogen purge was started immediately. To the kettle was being heated to the final temperature, a pre-emulsion was prepared which contained 11.75 g. Igepal CO-630 sulfonate, 130.25 g. water, 0.5 g. potassium persulfate, 134.4 g. methacrylic acid, and 89.6 g. butyl acrylate. The pre-emulsion was placed in a pressure-equalizing addition funnel fitted with a mechanical stirrer. When the kettle temperature was reached, dropwise addition of the pre-emulsion was begun. Although addition was to proceed over 3 hours, the reaction was stopped after 30 minutes because of complete coagulation.
[Compound]
Name
resin
Quantity
2 L
Type
reactant
Reaction Step One

[Compound]
Name
Igepal CO-630 sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
Igepal CO-630 sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four






Identifiers


|
REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21]>O>[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21] |f:0.1.2,6.7|
|
Inputs


Step One
[Compound]
|
Name
|
resin
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
Igepal CO-630 sulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Step Four
[Compound]
|
Name
|
Igepal CO-630 sulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Nitrogen purge
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To the kettle was being heated to the final temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a pre-emulsion was prepared which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pre-emulsion was placed in a pressure-equalizing addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dropwise addition of the pre-emulsion
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Although addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction was stopped after 30 minutes because of complete coagulation
|
|
Duration
|
30 min
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=C)C)(=O)O.C(C=C)(=O)OCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
